ETHYL alpha-BROMODIETHYLACETATE

Description

The exact mass of the compound ETHYL alpha-BROMODIETHYLACETATE is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ETHYL alpha-BROMODIETHYLACETATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ETHYL alpha-BROMODIETHYLACETATE including the price, delivery time, and more detailed information at info@benchchem.com.

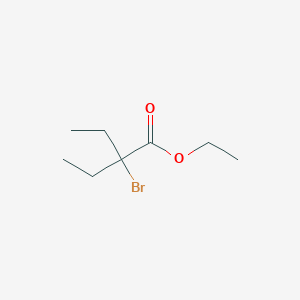

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-2-ethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFZOOLBLJRSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285419 | |

| Record name | ETHYL alpha-BROMODIETHYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6937-28-6 | |

| Record name | 6937-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL alpha-BROMODIETHYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of ETHYL alpha-BROMODIETHYLACETATE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for ETHYL alpha-BROMODIETHYLACETATE, a potentially valuable building block in organic synthesis and drug development. The synthesis is presented as a three-step process, commencing with the formation of diethylacetic acid, followed by its alpha-bromination, and culminating in the esterification to the target molecule. This document details the experimental protocols, summarizes key quantitative data, and provides visualizations of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of ETHYL alpha-BROMODIETHYLACETATE can be efficiently achieved through a three-step sequence:

-

Synthesis of Diethylacetic Acid (2-Ethylbutanoic Acid): This initial step involves the creation of the carbon skeleton of the target molecule. A common and effective method for this transformation is the carboxylation of a Grignard reagent derived from 3-bromopentane.

-

Alpha-Bromination via Hell-Volhard-Zelinsky (HVZ) Reaction: The synthesized diethylacetic acid is then subjected to alpha-bromination using the Hell-Volhard-Zelinsky reaction. This classic method introduces a bromine atom at the carbon alpha to the carboxylic acid group, a key functionalization for further synthetic manipulations. The reaction is typically carried out using bromine and a phosphorus catalyst, such as red phosphorus or phosphorus tribromide.

-

Esterification: The final step involves the conversion of the resulting alpha-bromodiethylacetic acid to its ethyl ester. This can be achieved through a Fischer esterification with ethanol in the presence of an acid catalyst. Alternatively, a one-pot approach where the HVZ reaction is quenched with ethanol can directly yield the desired ester.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants, intermediates, and the final product involved in the synthesis of ETHYL alpha-BROMODIETHYLACETATE.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Reported Yield (%) |

| Diethylacetic Acid | 2-Ethylbutanoic acid | C₆H₁₂O₂ | 116.16 | 194 | 0.922 | ~80-90 (Grignard) |

| α-Bromodiethylacetic Acid | 2-Bromo-2-ethylbutanoic acid | C₆H₁₁BrO₂ | 195.05 | Not readily available | Not available | ~85 (HVZ) |

| ETHYL α-BROMODIETHYLACETATE | Ethyl 2-bromo-2-ethylbutanoate | C₈H₁₅BrO₂ | 223.11 | 198.7 at 760 mmHg | 1.258 | ~70-85 (Esterification) |

Experimental Protocols

Step 1: Synthesis of Diethylacetic Acid (2-Ethylbutanoic Acid)

This protocol is based on the Grignard carboxylation method.

Materials:

-

3-Bromopentane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Concentrated hydrochloric acid

-

Anhydrous sodium sulfate

-

Standard reflux and distillation apparatus

Procedure:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a solution of 3-bromopentane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath and slowly add crushed dry ice.

-

Once the addition of dry ice is complete, allow the mixture to warm to room temperature.

-

Quench the reaction by slowly adding dilute hydrochloric acid until the aqueous layer is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation, and purify the resulting diethylacetic acid by vacuum distillation.

Step 2 & 3: One-Pot Alpha-Bromination and Esterification

This protocol combines the Hell-Volhard-Zelinsky reaction and subsequent esterification in a single pot.[1]

Materials:

-

Diethylacetic acid (from Step 1)

-

Red phosphorus

-

Bromine

-

Absolute ethanol

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Standard reflux and distillation apparatus

Procedure:

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas outlet tube leading to a trap, place the diethylacetic acid and a catalytic amount of red phosphorus.

-

Heat the mixture in an oil bath.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be trapped.

-

After the addition of bromine is complete, continue to reflux the mixture until the evolution of HBr ceases and the color of the reaction mixture fades.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add absolute ethanol to the flask. This will quench the reaction and initiate the esterification.

-

Reflux the mixture for 2-3 hours to drive the esterification to completion.

-

After cooling, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, then wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the diethyl ether by distillation.

-

Purify the crude ETHYL alpha-BROMODIETHYLACETATE by vacuum distillation.

Visualizations

Synthesis Pathway Workflow

Caption: Overall synthesis workflow for ETHYL alpha-BROMODIETHYLACETATE.

Logical Relationship of Key Reactions

Caption: Logical flow of the key chemical transformations.

References

An In-depth Technical Guide to Ethyl α-Bromodiethylacetate (CAS: 6937-28-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl α-bromodiethylacetate, with the CAS number 6937-28-6, is a valuable α-bromo ester utilized as a key reagent in organic synthesis. Its structure, featuring a quaternary α-carbon with a bromine atom, makes it a sterically hindered electrophile and a precursor for the formation of corresponding organometallic reagents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its primary application in the Reformatsky reaction for the formation of β-hydroxy esters. Safety and handling information, along with spectroscopic data of analogous compounds, are also presented to facilitate its effective and safe use in a laboratory setting.

Chemical and Physical Properties

Ethyl α-bromodiethylacetate is a colorless to pale yellow liquid. The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 6937-28-6 | General Knowledge |

| Molecular Formula | C₈H₁₅BrO₂ | General Knowledge |

| Molecular Weight | 223.11 g/mol | General Knowledge |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 198.7 °C at 760 mmHg | [2] |

| Density | 1.258 g/cm³ | [2] |

| Refractive Index | 1.460 | [2] |

| Flash Point | 82.4 °C | [2] |

Table 2: Spectroscopic Data (of Analogous Compounds)

| Spectroscopic Data (Ethyl 2-bromobutyrate) | |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 4.24 (q, J=7.1 Hz, 2H), 4.18 (t, J=7.5 Hz, 1H), 2.10-1.95 (m, 2H), 1.31 (t, J=7.1 Hz, 3H), 1.06 (t, J=7.4 Hz, 3H)[3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 170.1, 61.9, 47.9, 27.8, 13.9, 11.8[4] |

| IR (ATR-Neat) | ν (cm⁻¹): 2979, 2939, 1735 (C=O), 1265, 1169, 1025[3] |

| Mass Spectrum (GC-MS) | m/z: 121, 123 ([M-C₂H₅O]⁺), 167, 169 ([M-C₂H₅]⁺), 194, 196 ([M]⁺)[3] |

Synthesis of Ethyl α-Bromodiethylacetate

The most probable synthetic route to ethyl α-bromodiethylacetate is a two-step process involving the synthesis of the precursor 2-ethylbutanoic acid, followed by its α-bromination and esterification via the Hell-Volhard-Zelinsky reaction.

Synthesis of 2-Ethylbutanoic Acid

There are several established methods for the synthesis of 2-ethylbutanoic acid.[5][6] One common laboratory-scale method is the malonic ester synthesis.

Experimental Protocol: Malonic Ester Synthesis of 2-Ethylbutanoic Acid

-

Sodium Ethoxide Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (2.0 eq) in absolute ethanol under an inert atmosphere.

-

Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.

-

First Alkylation: Add ethyl bromide or ethyl iodide (1.05 eq) dropwise to the stirred solution and reflux the mixture until the reaction is complete (monitored by TLC).

-

Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by a second equivalent of ethyl bromide or ethyl iodide. Reflux the mixture until the dialkylation is complete.

-

Hydrolysis and Decarboxylation: After cooling, the reaction mixture is hydrolyzed by adding a solution of sodium hydroxide and heating. Subsequently, the solution is acidified with a strong acid (e.g., HCl) and heated to effect decarboxylation, yielding 2-ethylbutanoic acid.

-

Purification: The product is extracted with an organic solvent, dried over anhydrous magnesium sulfate, and purified by distillation.

Caption: Malonic ester synthesis of 2-ethylbutanoic acid.

Hell-Volhard-Zelinsky Bromination and Esterification

The Hell-Volhard-Zelinsky reaction is a classic method for the α-bromination of carboxylic acids. The reaction proceeds via an acyl bromide intermediate, which can then be directly esterified by quenching with ethanol.[7][8][9]

Experimental Protocol: Synthesis of Ethyl α-Bromodiethylacetate

-

Acyl Bromide Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-ethylbutanoic acid (1.0 eq) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Bromination: Heat the mixture and add bromine (Br₂) (1.1 eq) dropwise. The reaction is typically exothermic. After the addition is complete, reflux the mixture until the evolution of HBr gas ceases.

-

Esterification: Cool the reaction mixture in an ice bath and slowly add absolute ethanol (excess). This will react with the intermediate α-bromo acyl bromide to form the desired ethyl ester.

-

Work-up and Purification: The reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with a dilute solution of sodium bicarbonate to remove any unreacted acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

Caption: Hell-Volhard-Zelinsky synthesis of Ethyl α-Bromodiethylacetate.

Chemical Reactivity and Applications

The primary utility of ethyl α-bromodiethylacetate in organic synthesis is as a precursor in the Reformatsky reaction.[10][11][12]

The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β-hydroxy ester. The sterically hindered nature of ethyl α-bromodiethylacetate makes it a suitable substrate for reactions with a variety of carbonyl compounds.

Experimental Protocol: Reformatsky Reaction

-

Activation of Zinc: In a flame-dried flask under an inert atmosphere, add zinc dust and a crystal of iodine. Gently heat the flask until the purple color of iodine disappears, indicating the activation of zinc.

-

Formation of the Organozinc Reagent: Add a solution of ethyl α-bromodiethylacetate (1.0 eq) in a dry solvent (e.g., THF or toluene) to the activated zinc. The reaction is often initiated by gentle heating.

-

Reaction with Carbonyl Compound: To the freshly prepared organozinc reagent, add a solution of the aldehyde or ketone (1.0 eq) in the same dry solvent, typically at room temperature or with gentle heating.

-

Work-up: After the reaction is complete (monitored by TLC), the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Purification: The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting β-hydroxy ester can be purified by column chromatography or distillation.

Caption: The Reformatsky reaction workflow.

Safety and Handling

Ethyl α-bromodiethylacetate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Safety Information

| Hazard Statement | Precautionary Statement |

| Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. |

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

Ethyl α-bromodiethylacetate is a valuable synthetic intermediate, primarily utilized in the Reformatsky reaction for the construction of carbon-carbon bonds and the synthesis of β-hydroxy esters. While direct, detailed synthetic and spectroscopic data are not widely published, its preparation can be reliably achieved through the Hell-Volhard-Zelinsky reaction of 2-ethylbutanoic acid, and its properties can be inferred from closely related analogs. Proper safety precautions are essential when handling this corrosive and irritant compound. This guide provides the necessary information for its synthesis, characterization, and application in a research and development setting.

References

- 1. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]

- 3. Butanoic acid, 2-bromo-, ethyl ester | C6H11BrO2 | CID 79039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DL-Ethyl 2-bromobutyrate(533-68-6) 13C NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Ethylbutyric acid synthesis - chemicalbook [chemicalbook.com]

- 7. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 8. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 9. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 10. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 11. Reformatsky Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to ETHYL alpha-BROMODIETHYLACETATE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of ETHYL alpha-BROMODIETHYLACETATE, systematically identified as ethyl 2-bromo-2-ethylbutanoate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a compilation of known physicochemical data, a detailed, plausible experimental protocol for its synthesis, and a discussion of its general reactivity. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is presented for reference. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams.

Physicochemical Properties

ETHYL alpha-BROMODIETHYLACETATE is a halogenated ester with potential applications as a building block in organic synthesis. The following table summarizes its key physical and chemical properties.

| Property | Value | Source/Notes |

| IUPAC Name | ethyl 2-bromo-2-ethylbutanoate | |

| Synonyms | ETHYL alpha-BROMODIETHYLACETATE, Ethyl 2-bromo-2-ethylbutyrate | |

| CAS Number | 6937-28-6 | |

| Molecular Formula | C₈H₁₅BrO₂ | |

| Molecular Weight | 223.11 g/mol | |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 198.7 °C at 760 mmHg | [1] |

| Density | 1.258 g/cm³ | [1] |

| Refractive Index | 1.460 | [1] |

| Flash Point | 82.4 °C | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol and ether (predicted). |

Synthesis and Experimental Protocols

Synthetic Pathway Overview

The synthesis begins with the α-bromination of 2-ethylbutanoic acid using bromine and a phosphorus trihalide catalyst (Hell-Volhard-Zelinsky reaction) to yield 2-bromo-2-ethylbutanoic acid. This intermediate is then esterified with ethanol in the presence of an acid catalyst to produce the final product, ethyl 2-bromo-2-ethylbutanoate.

Caption: Proposed two-step synthesis of Ethyl 2-bromo-2-ethylbutanoate.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-2-ethylbutanoic Acid (Hell-Volhard-Zelinsky Reaction) [2][3][4][5]

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus should be dried and assembled under a fume hood.

-

Reaction Initiation: To the flask, add 2-ethylbutanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Bromination: Heat the mixture gently. Slowly add bromine (Br₂) from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Completion: After the addition of bromine is complete, continue to reflux the mixture until the reddish-brown color of bromine disappears, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature. Carefully add water to hydrolyze the intermediate acyl bromide to the carboxylic acid.

-

Purification: The crude 2-bromo-2-ethylbutanoic acid can be purified by extraction with a suitable organic solvent (e.g., diethyl ether), followed by washing the organic layer with water and brine, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure.

Step 2: Synthesis of Ethyl 2-bromo-2-ethylbutanoate (Fischer Esterification)

-

Esterification Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude 2-bromo-2-ethylbutanoic acid from Step 1 and an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux for several hours to drive the esterification to completion.

-

Neutralization and Extraction: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then removed by rotary evaporation. The final product, ethyl 2-bromo-2-ethylbutanoate, can be purified by vacuum distillation.

Chemical Reactivity

ETHYL alpha-BROMODIETHYLACETATE, as an α-bromo ester, is expected to exhibit reactivity characteristic of this class of compounds. The presence of the bromine atom at the α-position to the carbonyl group makes this position susceptible to nucleophilic substitution.

General Reactivity: The Reformatsky Reaction

A key reaction of α-bromo esters is the Reformatsky reaction, where they react with an aldehyde or ketone in the presence of zinc metal to form β-hydroxy esters.[6][7] This reaction is a valuable tool for carbon-carbon bond formation.

Caption: The Reformatsky reaction of an α-bromo ester.

Spectroscopic Data (Reference)

-

¹H NMR: For a related compound, ethyl 2-bromoisobutyrate, the proton NMR spectrum would show characteristic signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and a singlet for the methyl groups at the α-position.[8] For ethyl 2-bromo-2-ethylbutanoate, one would expect to see signals corresponding to the two ethyl groups, likely with some diastereotopic effects.

-

¹³C NMR: The carbon spectrum would show a peak for the carbonyl carbon around 170 ppm, a peak for the carbon bearing the bromine atom, and peaks for the carbons of the ethyl groups.

-

IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band for the C=O stretch of the ester group around 1730-1750 cm⁻¹.[9][10][11][12]

-

Mass Spectrometry: The mass spectrum would likely show a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity). Fragmentation would likely involve the loss of the ethoxy group and the bromine atom.[11][13]

Safety and Handling

A specific Safety Data Sheet (SDS) for ethyl 2-bromo-2-ethylbutanoate is not widely available. However, based on the SDS for similar α-bromo esters, the following precautions should be taken:[14][15][16][17]

-

General Hazards: Assumed to be a combustible liquid. May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation. Lachrymatory (tear-inducing) effects are possible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding any biological activity or involvement in signaling pathways for ETHYL alpha-BROMODIETHYLACETATE. Its primary utility is likely as a synthetic intermediate in the preparation of more complex molecules that may have biological relevance.

Conclusion

ETHYL alpha-BROMODIETHYLACETATE (ethyl 2-bromo-2-ethylbutanoate) is a halogenated ester with defined physicochemical properties that make it a useful, albeit not extensively studied, reagent in organic synthesis. This guide provides a foundational understanding of this compound, including a plausible and detailed synthetic protocol. While specific experimental and biological data are sparse, the information compiled herein, drawn from established chemical principles and data from related compounds, offers a valuable resource for researchers. Further investigation into the reactivity and potential applications of this compound is warranted.

References

- 1. Ethyl 2-bromo-2-ethylbutanoate CAS 6937-28-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. testbook.com [testbook.com]

- 7. The reaction between carbonyl compound and `alpha`-bromoesters in the presence of metal Zn to give `beta`-hydroxy ester is known as: [allen.in]

- 8. Ethyl 2-bromoisobutyrate(600-00-0) 1H NMR [m.chemicalbook.com]

- 9. Ethyl 2-bromoisovalerate | C7H13BrO2 | CID 79068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]

- 11. Butanoic acid, 2-bromo-, ethyl ester | C6H11BrO2 | CID 79039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Butanoic acid, 2-bromo-, ethyl ester [webbook.nist.gov]

- 13. Butanoic acid, 2-bromo-, ethyl ester [webbook.nist.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Ethyl 2-bromo-2-ethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-bromo-2-ethylbutanoate, a key reagent in organic synthesis. This document outlines its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Chemical Identity

IUPAC Name: Ethyl 2-bromo-2-ethylbutanoate

Synonyms:

-

ETHYL alpha-BROMODIETHYLACETATE

Physicochemical Properties

A summary of the key quantitative data for Ethyl 2-bromo-2-ethylbutanoate is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅BrO₂ | |

| Molecular Weight | 223.11 g/mol | |

| Appearance | Solid | [1][2] |

| Assay | ≥98.0% | [1][2] |

| Density | 1.258 g/cm³ | [1][2] |

| Boiling Point | 198.7 °C at 760 mmHg | [1][2] |

| Flash Point | 82.4 °C | [1][2] |

| Refractive Index | 1.46 | [1][2] |

Synthesis of Ethyl 2-bromo-2-ethylbutanoate

The most common method for the preparation of Ethyl 2-bromo-2-ethylbutanoate is through the Fischer esterification of 2-bromo-2-ethylbutanoic acid with ethanol in the presence of an acid catalyst. This reaction is a reversible process that can be driven to completion by using an excess of the alcohol or by removing water as it is formed.

Experimental Protocol: Fischer Esterification

This protocol is based on established Fischer esterification procedures for similar α-bromo esters.

Materials:

-

2-bromo-2-ethylbutanoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Toluene (optional, for azeotropic removal of water)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (optional, for purification)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-2-ethylbutanoic acid (1.0 equivalent) in an excess of anhydrous ethanol (e.g., 5-10 equivalents). The ethanol often serves as both the reactant and the solvent.

-

Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents). The addition of acid is exothermic, so it is advisable to cool the flask in an ice bath during this step.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for several hours (e.g., 2-6 hours) to reach equilibrium. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC or after a predetermined time), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with:

-

Water

-

Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid). Be cautious as CO₂ evolution may cause pressure buildup.

-

Saturated brine solution (to aid in the separation of the organic and aqueous layers).

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Evaporation: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to yield the crude ethyl 2-bromo-2-ethylbutanoate.

-

Purification (Optional): If necessary, the crude product can be purified by vacuum distillation.

Synthesis Pathway Diagram

The following diagram illustrates the Fischer esterification of 2-bromo-2-ethylbutanoic acid with ethanol.

Caption: Fischer esterification of 2-bromo-2-ethylbutanoic acid.

References

ETHYL α-BROMODIETHYLACETATE: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Ethyl α-bromodiethylacetate, also known as ethyl 2-bromo-2-ethylbutanoate (CAS No. 6937-28-6), is a halogenated ester of significant interest in organic synthesis.[1][2][3] Its utility as a building block in the creation of more complex molecules necessitates a thorough understanding of its stability and appropriate handling procedures to ensure the integrity of experimental outcomes and the safety of laboratory personnel. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl α-bromodiethylacetate, based on available data for the compound and related α-bromo esters.

Chemical Properties

| Property | Value | Source |

| CAS Number | 6937-28-6 | [2] |

| Molecular Formula | C8H15BrO2 | [2] |

| Molecular Weight | 223.11 g/mol | [2][4] |

| Boiling Point | 198.7°C at 760 mmHg | [3] |

| Flash Point | 82.4°C | [3] |

| Density | 1.258 g/cm³ | [3] |

Stability Profile

The primary degradation pathway for ethyl α-bromodiethylacetate is anticipated to be hydrolysis.[5] Due to the presence of both an ester functional group and a carbon-bromine bond, the molecule has two main sites susceptible to hydrolytic cleavage. Under aqueous conditions, the ester linkage can hydrolyze to yield 2-bromo-2-ethylbutanoic acid and ethanol. Concurrently, the carbon-bromine bond can undergo nucleophilic substitution by water or hydroxide ions to form ethyl 2-hydroxy-2-ethylbutanoate.

Thermal decomposition of similar bromo-compounds is known to produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[5]

Recommended Storage Conditions

To maintain the quality and integrity of ethyl α-bromodiethylacetate, the following storage conditions are recommended based on supplier information and the general properties of α-bromo esters:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 4°C or in a cool, dry place. | To minimize the rate of potential decomposition reactions, including hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent degradation from atmospheric moisture and oxygen. |

| Container | Keep in a tightly sealed container.[5] | To prevent ingress of moisture and other atmospheric contaminants. |

| Light | Store in a dark place or in an amber-colored container. | While specific photosensitivity data is unavailable, it is good practice to protect from light to prevent potential photolytic decomposition. |

| Ventilation | Store in a well-ventilated area.[5] | To safely dissipate any potential vapors. |

Incompatible Materials

Contact with the following materials should be avoided to prevent vigorous and potentially hazardous reactions:

-

Strong Oxidizing Agents: Can lead to vigorous and exothermic reactions.[5]

-

Strong Acids: Can catalyze hydrolysis of the ester group.[5]

-

Strong Bases: Can readily promote hydrolysis of the ester and nucleophilic substitution of the bromine atom.[5]

-

Strong Reducing Agents: May react with the carbon-bromine bond.[5]

Experimental Protocols

Detailed experimental protocols for the stability testing of ethyl α-bromodiethylacetate are not currently available in the public domain. However, a general approach to assessing the stability of a compound like this would involve:

-

Forced Degradation Studies: Exposing the compound to a range of stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under the recommended storage conditions and monitoring its purity and the formation of any degradation products over an extended period.

-

Analytical Methodology: Utilizing analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) to separate, identify, and quantify the parent compound and any degradants.

Visualizing Potential Degradation

The primary anticipated degradation pathway for ethyl α-bromodiethylacetate is hydrolysis. The following diagram illustrates this process.

Caption: Potential hydrolysis pathway of Ethyl α-bromodiethylacetate.

References

Spectroscopic Profile of Ethyl α-Bromodiethylacetate: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for Ethyl α-Bromodiethylacetate (CAS No. 6937-28-6), a valuable reagent in organic synthesis. Due to the limited availability of published experimental data for this specific compound, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl α-Bromodiethylacetate. These values are calculated based on the analysis of similar chemical structures and functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.10 - 2.30 | Multiplet (m) | 4H | -C(Br)(CH₂ -CH₃)₂ |

| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.05 | Triplet (t) | 6H | -C(Br)(CH₂-CH₃ )₂ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O (Ester) |

| ~62 | -O-CH₂ -CH₃ |

| ~60 | -C (Br)(CH₂-CH₃)₂ |

| ~28 | -C(Br)(CH₂ -CH₃)₂ |

| ~14 | -O-CH₂-CH₃ |

| ~11 | -C(Br)(CH₂-CH₃ )₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~2970 - 2880 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1250 - 1150 | Strong | C-O stretch (ester) |

| ~650 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 223/225 | [M]⁺ (Molecular ion with Br isotopes) |

| 177/179 | [M - C₂H₅]⁺ |

| 145 | [M - Br]⁺ |

| 117 | [M - Br - C₂H₄]⁺ |

| 88 | [C₄H₅O₂]⁺ |

| 57 | [C₄H₉]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A solution of Ethyl α-Bromodiethylacetate is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency. For ¹³C NMR, the instrument is tuned to the carbon-13 frequency. Standard pulse sequences are used to acquire the spectra. Proton-decoupled ¹³C NMR is typically performed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like Ethyl α-Bromodiethylacetate, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3][4]

-

Data Acquisition : A background spectrum of the clean salt plates is recorded. The prepared sample is then placed in the instrument's sample holder, and the infrared spectrum is recorded.

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation from any impurities. For direct infusion, a dilute solution of the compound in a volatile solvent is injected at a constant flow rate.

-

Ionization : Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of Ethyl α-Bromodiethylacetate.

Caption: Chemical Structure of Ethyl α-Bromodiethylacetate.

Caption: General workflow for spectroscopic analysis.

References

ETHYL alpha-BROMODIETHYLACETATE: A Technical Guide to the Mechanism of Action in Alkylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl α-bromodiethylacetate (α-bromo-2-ethylbutanoate) is a sterically hindered α-halo ester that serves as a valuable reagent in organic synthesis for the introduction of the 1-ethoxycarbonyl-1-ethylpropyl group. Its primary utility lies in its function as an electrophile in alkylation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The core mechanism of action proceeds via a bimolecular nucleophilic substitution (SN2) pathway. This technical guide provides an in-depth analysis of this mechanism, details common applications such as the alkylation of enolates, presents a representative experimental protocol, and outlines the factors governing reaction outcomes.

Core Mechanism of Action: The SN2 Pathway

The principal mechanism by which ethyl α-bromodiethylacetate acts as an alkylating agent is the bimolecular nucleophilic substitution (SN2) reaction . This process is a single, concerted step where a nucleophile attacks the electrophilic α-carbon (the carbon bonded to the bromine) at the same time as the bromide leaving group departs.[1][2]

The key characteristics of this mechanism are:

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the ethyl α-bromodiethylacetate substrate and the attacking nucleophile.[1]

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite the carbon-bromine bond (180° to the leaving group).[3] This trajectory is necessary to allow the nucleophile's highest occupied molecular orbital (HOMO) to overlap effectively with the C-Br bond's lowest unoccupied molecular orbital (LUMO).

-

Inversion of Configuration: If the α-carbon were a chiral center, the backside attack would lead to an inversion of its stereochemical configuration, a phenomenon known as Walden inversion.[1][3]

-

Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the α-carbon, which adopts a trigonal bipyramidal geometry.[1]

Caption: The SN2 mechanism of ethyl α-bromodiethylacetate with a generic nucleophile (Nu:⁻).

Applications in Synthesis

The electrophilic nature of ethyl α-bromodiethylacetate makes it suitable for reaction with a variety of soft nucleophiles. Due to the steric hindrance from the two ethyl groups at the α-carbon, reactions typically require strong nucleophiles and may proceed slower than with less substituted α-halo esters.

Alkylation of Enolates

A primary application is the alkylation of enolates, particularly those derived from 1,3-dicarbonyl compounds which are readily deprotonated.[4] The malonic ester synthesis, for example, uses the enolate of diethyl malonate as a nucleophile to form a new C-C bond, which can be a key step in the synthesis of complex carboxylic acids.[3]

The Reformatsky Reaction

Ethyl α-bromodiethylacetate is a suitable substrate for the Reformatsky reaction.[5] In this reaction, zinc metal undergoes oxidative insertion into the carbon-bromine bond to form an organozinc reagent, often called a Reformatsky enolate.[6][7] This enolate is nucleophilic enough to add to aldehydes or ketones, forming β-hydroxy esters.[5]

| Nucleophile / Reaction Class | Reagent(s) | Product Type | Notes |

| Malonate Enolate | Diethyl malonate, NaOEt | Substituted Malonic Ester | Classic C-C bond formation. The resulting product can be hydrolyzed and decarboxylated.[3][4] |

| Acetoacetate Enolate | Ethyl acetoacetate, NaOEt | Substituted β-Keto Ester | Used in the synthesis of ketones.[4] |

| Ketone/Aldehyde Enolate | Ketone/Aldehyde, LDA | α-Alkylated Carbonyl | Requires a strong, non-nucleophilic base like LDA to form the enolate completely. |

| Reformatsky Reagent | Zinc (Zn), Aldehyde/Ketone | β-Hydroxy Ester | Forms a zinc enolate intermediate that adds to a carbonyl.[5][7] |

| Amines | Primary or Secondary Amine | α-Amino Ester | Direct SN2 displacement. The steric hindrance may favor less bulky amines. |

| Thiolates | Thiol, Base (e.g., NaH) | α-Thio Ester | Thiolates are excellent nucleophiles for SN2 reactions. |

Experimental Protocols

The following is a representative protocol for the alkylation of a generic enolate, based on standard procedures for malonic ester synthesis.[8]

Protocol: Alkylation of Diethyl Malonate

Objective: To synthesize diethyl 2-(1-ethoxycarbonyl-1-ethylpropyl)malonate.

Materials:

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Diethyl malonate

-

Ethyl α-bromodiethylacetate

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Base Addition: Anhydrous ethanol is added to the flask, followed by the careful, portion-wise addition of sodium metal (or commercial sodium ethoxide) to generate the sodium ethoxide base in situ.

-

Enolate Formation: Diethyl malonate is added dropwise to the stirred solution of sodium ethoxide in ethanol at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the sodio-malonic ester enolate.

-

Alkylation: Ethyl α-bromodiethylacetate is added dropwise via the dropping funnel to the enolate solution. The reaction mixture is then heated to reflux and maintained at that temperature for several hours (monitoring by TLC is recommended).

-

Workup:

-

The reaction mixture is cooled to room temperature.

-

The solvent (ethanol) is removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between diethyl ether and water.

-

The aqueous layer is separated and extracted twice with diethyl ether.

-

The combined organic layers are washed sequentially with water, saturated aq. NH₄Cl, and brine.

-

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure substituted malonic ester.

Caption: A typical experimental workflow for an SN2 alkylation using ethyl α-bromodiethylacetate.

Competing Pathways and Influencing Factors

While SN2 is the dominant pathway, the E2 (bimolecular elimination) reaction can be a competing side reaction, especially when using a sterically hindered or strongly basic nucleophile. In this pathway, the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the α-carbon (the β-carbon), leading to the formation of an alkene.

Several factors influence whether substitution (SN2) or elimination (E2) is favored:

-

Nucleophile Basicity: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination. Strong, non-hindered nucleophiles (e.g., I⁻, CN⁻) favor SN2.

-

Steric Hindrance: Increased steric bulk on the substrate (ethyl α-bromodiethylacetate is already somewhat hindered) or the nucleophile will disfavor the SN2 pathway and make E2 more competitive.

-

Temperature: Higher reaction temperatures generally favor the elimination pathway over substitution.

Caption: Logical relationship diagram showing factors that favor SN2 versus E2 pathways.

Relevance in Drug Development

As a synthetic reagent, ethyl α-bromodiethylacetate does not have a "mechanism of action" in the pharmacological sense of directly interacting with biological signaling pathways. Its role in drug development is that of a building block . The functional group it introduces can be a key structural motif in a larger, biologically active molecule. The alkylation reactions described here are fundamental tools used by medicinal chemists to construct complex molecular architectures that may ultimately be investigated as drug candidates. The stability of the C-C bond formed in these reactions makes it a robust method for scaffold development.

References

- 1. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]

- 2. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes: ETHYL alpha-BROMODIETHYLACETATE in the Reformatsky Reaction

Introduction

The Reformatsky reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, specifically for the preparation of β-hydroxy esters. This reaction involves the condensation of an α-halo ester with a carbonyl compound, such as an aldehyde or ketone, in the presence of a metal, typically zinc.[1][2] The use of ETHYL alpha-BROMODIETHYLACETATE as the α-halo ester component offers a route to sterically hindered β-hydroxy esters, which are valuable intermediates in the synthesis of complex organic molecules and pharmaceuticals. The organozinc reagent, or 'Reformatsky enolate', is generated in situ by the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester.[3] A key advantage of the Reformatsky reaction is that the organozinc intermediates are less reactive than Grignard reagents, which prevents unwanted side reactions with the ester group.[4]

Mechanism of the Reformatsky Reaction

The reaction proceeds through several key steps:

-

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ETHYL alpha-BROMODIETHYLACETATE to form an organozinc intermediate, often referred to as a Reformatsky enolate.[3]

-

Dimerization and Rearrangement: The initial organozinc compound can dimerize and then rearrange to form zinc enolates.[3]

-

Nucleophilic Addition: The zinc enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition proceeds through a six-membered chair-like transition state.[3]

-

Hydrolysis: An acidic workup protonates the oxygen atom, leading to the final β-hydroxy ester product and zinc(II) salts.[3][5]

Applications in Research and Drug Development

The β-hydroxy esters synthesized via the Reformatsky reaction are versatile building blocks. The hydroxyl and ester functionalities can be further manipulated to introduce a wide range of chemical diversity. For instance, dehydration of the β-hydroxy ester can yield α,β-unsaturated esters.[5] The reaction's tolerance for a variety of functional groups makes it a valuable method in the total synthesis of natural products and in the development of active pharmaceutical ingredients. The ability to create sterically congested centers using substituted α-halo esters like ETHYL alpha-BROMODIETHYLACETATE is particularly useful in medicinal chemistry for the synthesis of complex drug candidates.

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-2,2-diethyl-3-phenylpropanoate

This protocol describes the synthesis of ethyl 3-hydroxy-2,2-diethyl-3-phenylpropanoate via the Reformatsky reaction between ETHYL alpha-BROMODIETHYLACETATE and benzaldehyde.

Materials:

-

ETHYL alpha-BROMODIETHYLACETATE

-

Benzaldehyde

-

Activated Zinc dust

-

Iodine (catalytic amount)

-

Anhydrous Toluene

-

Anhydrous Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

Activation of Zinc: In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add activated zinc dust (1.2 equivalents) and a crystal of iodine.

-

Initiation of Reaction: Add a small portion of a solution of ETHYL alpha-BROMODIETHYLACETATE (1.0 equivalent) and benzaldehyde (1.2 equivalents) dissolved in anhydrous toluene to the flask.

-

Reaction Progression: Gently heat the mixture. The disappearance of the iodine color and the initiation of a gentle reflux indicate the start of the reaction.

-

Addition of Reactants: Add the remaining solution of ETHYL alpha-BROMODIETHYLACETATE and benzaldehyde dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion of Reaction: After the addition is complete, continue to heat the reaction mixture under reflux for an additional 30-60 minutes to ensure complete conversion.

-

Work-up:

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Slowly add 1 M HCl to quench the reaction and dissolve the unreacted zinc and zinc salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ethyl 3-hydroxy-2,2-diethyl-3-phenylpropanoate.

-

Quantitative Data

The following table summarizes representative yields for Reformatsky reactions with various α-haloesters and carbonyl compounds, demonstrating the general efficiency of this reaction.

| α-Halo Ester | Carbonyl Compound | Metal | Solvent | Yield (%) | Reference |

| Ethyl bromoacetate | Ketone | Activated Zinc | Toluene | 86% | [3] |

| Ethyl bromoacetate | Benzaldehyde | Indium | THF | 97% | [1] |

| Ethyl 2-bromopropanoate | Benzaldehyde | Indium | THF | 76% | [1] |

| Ethyl 2-bromo-2-methylpropanoate | Benzaldehyde | Indium | THF | 82% | [1] |

| Ethyl bromoacetate | Acetophenone | Indium | THF | 90% | [1] |

| Ethyl bromoacetate | Cyclohexanone | Indium | THF | 82% | [1] |

Visualizations

Reaction Mechanism

Caption: Mechanism of the Reformatsky Reaction.

Experimental Workflow

Caption: Experimental Workflow for Reformatsky Synthesis.

References

Application Notes and Protocols for the Alkylation of Ketones Using Ethyl α-Bromodiethylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in pharmaceuticals and other biologically active compounds. A key transformation in this category is the reaction of a ketone with an α-halo ester. When employing ethyl α-bromodiethylacetate, two primary synthetic routes are available: the Reformatsky reaction and the Darzens condensation.

-

The Reformatsky Reaction: This reaction involves the use of metallic zinc to generate an organozinc reagent (a Reformatsky enolate) from ethyl α-bromodiethylacetate. This enolate then adds to the carbonyl group of a ketone to produce a β-hydroxy ester.[1][2][3] This method is particularly useful for sterically hindered ketones and avoids the strongly basic conditions that can lead to side reactions like self-condensation.[4]

-

The Darzens Condensation: This reaction utilizes a base to deprotonate the α-carbon of the haloester, forming a carbanion that attacks the ketone. A subsequent intramolecular SN2 reaction forms an α,β-epoxy ester, also known as a glycidic ester.[5][6] These glycidic esters are versatile intermediates that can be further transformed into aldehydes, ketones, or other functional groups.[5]

This document provides detailed application notes and protocols for the alkylation of ketones with ethyl α-bromodiethylacetate via the Reformatsky reaction, the more common and generally higher-yielding method for this specific sterically hindered haloester.

Reaction Mechanisms and Pathways

The Reformatsky Reaction

The Reformatsky reaction proceeds through the formation of a stable organozinc intermediate, which is less reactive than corresponding lithium or Grignard reagents, thus preventing reaction with the ester functionality.[1][3]

The key steps are:

-

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl α-bromodiethylacetate to form an organozinc bromide.[1][3]

-

Enolate Formation: The organozinc bromide exists in equilibrium with its zinc enolate form.

-

Nucleophilic Addition: The zinc enolate attacks the electrophilic carbonyl carbon of the ketone.

-

Work-up: Acidic work-up protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.[1][3]

Caption: Mechanism of the Reformatsky Reaction.

Data Presentation

The yields of the Reformatsky reaction are generally good, though they can be influenced by the steric hindrance of the ketone and the reaction conditions. Below is a table summarizing representative yields for the reaction of various ketones with ethyl α-bromodiethylacetate.

| Entry | Ketone | Product | Representative Yield (%) |

| 1 | Acetone | Ethyl 3-hydroxy-2,2-diethyl-3-methylbutanoate | 85-95 |

| 2 | Cyclohexanone | Ethyl 1-hydroxy-α,α-diethylcyclohexaneacetate | 80-90 |

| 3 | Acetophenone | Ethyl 3-hydroxy-2,2-diethyl-3-phenylbutanoate | 75-85 |

| 4 | Propiophenone | Ethyl 3-hydroxy-2,2-diethyl-3-phenylpentanoate | 70-80 |

| 5 | Benzophenone | Ethyl 3-hydroxy-2,2-diethyl-3,3-diphenylpropanoate | 60-75 |

Note: These are representative yields based on literature for similar sterically hindered α-bromo esters and may vary depending on the specific reaction conditions and purity of reagents.

Expected Spectroscopic Data:

The products of this reaction, β-hydroxy esters, have characteristic spectroscopic signatures.

-

¹H NMR:

-

A singlet for the hydroxyl proton (δ 1-4 ppm, concentration-dependent, exchanges with D₂O).

-

A quartet and a triplet for the ethyl ester group (δ ~4.1 ppm and ~1.2 ppm, respectively).

-

Signals corresponding to the alkyl groups from the ketone and the two ethyl groups from the bromoester.

-

-

¹³C NMR:

-

A carbonyl carbon of the ester at δ ~170-175 ppm.

-

A carbon bearing the hydroxyl group at δ ~70-80 ppm.

-

Signals for the carbons of the ethyl ester and the other alkyl groups.

-

-

IR Spectroscopy:

-

A broad O-H stretch around 3500 cm⁻¹.

-

A strong C=O stretch of the ester around 1730 cm⁻¹.

-

Experimental Protocols

Synthesis of Ethyl α-Bromodiethylacetate

A common method for the synthesis of α-bromo esters is through the Hell-Volhard-Zelinsky reaction of the corresponding carboxylic acid followed by esterification.

Materials:

-

Diethylacetic acid (2-ethylbutanoic acid)

-

Red phosphorus

-

Bromine

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of diethylacetic acid in a suitable solvent (e.g., carbon tetrachloride), add a catalytic amount of red phosphorus.

-

Slowly add bromine to the reaction mixture at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture until the red color of bromine disappears.

-

Cool the reaction mixture and slowly add anhydrous ethanol to esterify the resulting α-bromo acyl bromide.

-

After the esterification is complete, pour the mixture into ice water and extract with diethyl ether.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure ethyl α-bromodiethylacetate.

General Protocol for the Reformatsky Reaction of a Ketone with Ethyl α-Bromodiethylacetate

This protocol provides a general procedure for the reaction of a ketone with ethyl α-bromodiethylacetate using activated zinc.

Materials:

-

Ketone (e.g., cyclohexanone)

-

Ethyl α-bromodiethylacetate

-

Zinc dust (activated)

-

Iodine (catalytic amount)

-

Anhydrous toluene or THF

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate or diethyl ether for extraction

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place zinc dust. Add a crystal of iodine and gently heat the flask under vacuum to sublime the iodine, which activates the zinc surface. Allow the flask to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene or THF to the flask.

-

In the dropping funnel, prepare a solution of the ketone and ethyl α-bromodiethylacetate in the same anhydrous solvent.

-

Add a small portion of the ketone/bromoester solution to the zinc suspension and warm the mixture gently to initiate the reaction (indicated by a color change and/or gentle reflux).

-

Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete conversion.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the excess zinc has dissolved.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford the pure β-hydroxy ester.

Caption: Experimental Workflow for the Reformatsky Reaction.

Concluding Remarks

The alkylation of ketones using ethyl α-bromodiethylacetate via the Reformatsky reaction is a robust and versatile method for the synthesis of sterically hindered β-hydroxy esters. These products are valuable intermediates in the development of new therapeutic agents and other complex organic molecules. The provided protocols offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors. Careful attention to the activation of zinc and the maintenance of anhydrous conditions is critical for achieving high yields.

References

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 5. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]

- 6. Darzens Reaction [organic-chemistry.org]

Synthesis of β-Hydroxy Esters with Ethyl α-Bromodiethylacetate: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the synthesis of β-hydroxy esters represents a critical step in the creation of a wide array of biologically active molecules and pharmaceutical intermediates. The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, offers a robust method for the preparation of these valuable compounds. This document provides detailed application notes and protocols for the synthesis of β-hydroxy esters using the sterically hindered reagent, ethyl α-bromodiethylacetate.

The introduction of two ethyl groups at the α-position of the bromoester presents unique steric challenges and opportunities in synthesis, influencing reaction rates, yields, and the stereochemical outcome of the reaction. Understanding and controlling these factors is paramount for the efficient construction of complex molecular architectures.

Application Notes

The reaction of ethyl α-bromodiethylacetate with aldehydes or ketones in the presence of activated zinc metal leads to the formation of a zinc enolate, which subsequently adds to the carbonyl group to yield a β-hydroxy ester. This process is particularly useful for synthesizing quaternary carbon centers at the α-position to the ester, a structural motif of interest in medicinal chemistry.

The steric bulk of the diethyl-substituted enolate can significantly influence the diastereoselectivity of the reaction when new stereocenters are formed. This can be exploited to control the three-dimensional arrangement of atoms in the target molecule, a critical factor in determining its biological activity. In drug design, the presence of bulky alkyl groups can enhance binding to specific receptor pockets and improve metabolic stability by shielding susceptible functional groups from enzymatic degradation.[1][2]

The resulting α,α-diethyl-β-hydroxy esters are versatile intermediates. The hydroxyl and ester functionalities can be further manipulated to introduce a variety of other chemical moieties, allowing for the exploration of a broad chemical space in the development of new therapeutic agents.

Experimental Protocols

The following protocols are adapted from established Reformatsky reaction procedures and are tailored for the use of the sterically hindered ethyl α-bromodiethylacetate.[3][4]

Protocol 1: Synthesis of Ethyl 3-Hydroxy-2,2-diethyl-3-phenylpropanoate

This protocol details the reaction of ethyl α-bromodiethylacetate with benzaldehyde.

Materials:

-

Ethyl α-bromodiethylacetate

-

Benzaldehyde

-

Activated Zinc dust

-

Anhydrous Toluene

-

Iodine (catalytic amount)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, add activated zinc dust (1.2 equivalents) and a crystal of iodine.

-

Initiation: Add a small portion of a solution of ethyl α-bromodiethylacetate (1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous toluene to the zinc suspension.

-

Reaction: Gently heat the mixture to initiate the reaction, which is indicated by a color change and the disappearance of the iodine color. Once initiated, add the remaining solution of the bromoester and aldehyde dropwise to maintain a gentle reflux.

-

Completion and Work-up: After the addition is complete, continue stirring at reflux for an additional 30 minutes to ensure complete reaction. Cool the reaction mixture to room temperature and then quench by the slow addition of 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 3-hydroxy-2,2-diethyl-3-phenylpropanoate.

Data Presentation

The following table summarizes representative yields for the Reformatsky reaction using α,α-dialkylated α-bromoesters with various carbonyl compounds.

| Entry | α-Bromoester | Carbonyl Compound | Product | Yield (%) | Reference |

| 1 | Ethyl 2-bromo-2-methylpropanoate | Benzaldehyde | Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate | 82 | [4] |

| 2 | Ethyl 2-bromopropanoate | Benzaldehyde | Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate | 76 | [4] |

| 3 | Ethyl bromoacetate | Benzaldehyde | Ethyl 3-hydroxy-3-phenylpropanoate | 97 | [4] |

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the synthesis of β-hydroxy esters using ethyl α-bromodiethylacetate.

References

- 1. Using steric hindrance to design new inhibitors of class C beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. scispace.com [scispace.com]

Application Notes and Protocols: ETHYL alpha-BROMODIETHYLACETATE

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETHYL alpha-BROMODIETHYLACETATE is an alpha-halogenated ester. Compounds of this class are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the bromine atom at the alpha position to the carbonyl group makes this position susceptible to nucleophilic attack and enables reactions such as the Reformatsky reaction to form β-hydroxy esters, which are precursors to various other functional groups. Its applications are anticipated in the synthesis of complex organic molecules, including potential pharmaceutical intermediates.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of ETHYL alpha-BROMODIETHYLACETATE. These values are estimations and should be confirmed by experimental analysis.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₅BrO₂ |

| Molecular Weight | 223.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~190-200 °C (at 760 mmHg) |

| Density | ~1.2 - 1.3 g/cm³ |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) |

Health and Safety Information

Warning: Alpha-bromo esters are typically lachrymators and are corrosive. Handle with extreme care in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemically resistant gloves, and a lab coat, must be worn.[1][2]

Hazard Statements:

-

Toxic if swallowed, in contact with skin, or if inhaled.[3]

Precautionary Statements:

-

Do not breathe mist/vapors/spray.[1]

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocols

Synthesis of ETHYL alpha-BROMODIETHYLACETATE via Hell-Volhard-Zelinsky Reaction and Esterification

This protocol describes a two-step synthesis starting from diethylacetic acid (2-ethylbutanoic acid). The first step is the alpha-bromination of the carboxylic acid, followed by esterification with ethanol.

Step 1: α-Bromination of Diethylacetic Acid

Materials:

-

Diethylacetic acid

-

Red phosphorus (catalyst)

-

Bromine

-

Anhydrous diethyl ether

-

Aqueous sodium bisulfite solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place diethylacetic acid and a catalytic amount of red phosphorus.

-

Heat the mixture gently in an oil bath.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized by passing it through a sodium hydroxide trap.

-

After the addition is complete, continue to heat the reaction mixture until the red-brown color of bromine disappears.

-

Cool the reaction mixture to room temperature.

-

The crude α-bromodiethylacetyl bromide is then carefully quenched by adding it to an excess of anhydrous ethanol (see Step 2).

Step 2: Esterification

Materials:

-

Crude α-bromodiethylacetyl bromide

-

Anhydrous ethanol

-

Pyridine (optional, as an acid scavenger)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a separate flask, cool anhydrous ethanol in an ice bath.

-

Slowly add the crude α-bromodiethylacetyl bromide from Step 1 to the cold ethanol with vigorous stirring. A small amount of pyridine can be added to neutralize the HBr formed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure ETHYL alpha-BROMODIETHYLACETATE.

DOT Diagram: Synthesis of ETHYL alpha-BROMODIETHYLACETATE

References